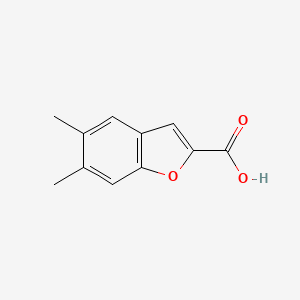

5,6-Dimethyl-1-benzofuran-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-Dimethyl-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C11H10O3. . The compound is characterized by a benzofuran ring substituted with two methyl groups at positions 5 and 6, and a carboxylic acid group at position 2.

Mecanismo De Acción

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . The specific effects of 5,6-Dimethyl-1-benzofuran-2-carboxylic acid would require further investigation.

Análisis Bioquímico

Cellular Effects

Benzofuran compounds have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Dehydrative cyclization and transition-metal catalysis are commonly employed due to their efficiency and reliability .

Análisis De Reacciones Químicas

Types of Reactions

5,6-Dimethyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions 3 and 4.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran-based carboxylic acids, including 5,6-dimethyl-1-benzofuran-2-carboxylic acid. Research indicates that derivatives of this compound exhibit inhibitory effects on specific cancer cell lines.

- Inhibition of Carbonic Anhydrases : Benzofuran-containing carboxylic acids have been shown to act as inhibitors of carbonic anhydrases, which are enzymes implicated in tumor growth and metastasis. For instance, derivatives with KIs (inhibition constants) ranging from 0.56 to 5.1 μM against the hCA IX isoform demonstrate strong potential in targeting cancer cells .

- Cell Viability Studies : The compound's derivatives have been tested against breast cancer cell lines MCF-7 and MDA-MB-231. For example, one derivative exhibited an IC50 value of 2.52 μM against MDA-MB-231 cells, indicating a potent antiproliferative effect comparable to established chemotherapeutic agents like Doxorubicin .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 9e | 2.52 | MDA-MB-231 |

| 9f | 11.50 | MDA-MB-231 |

| 9b | >100 | MCF-7 |

| 9e | 14.91 | MCF-7 |

2. Diuretic and Saluretic Effects

This compound has also been investigated for its diuretic properties. According to patent literature, compounds derived from benzofuran structures exhibit diuretic and saluretic activities with low toxicity levels.

- Mechanism of Action : These compounds promote the excretion of urine and electrolytes such as sodium and chloride ions, making them suitable for treating conditions associated with fluid retention, such as edema and hypertension .

Synthesis and Structure-Activity Relationships

The synthesis of benzofuran derivatives often involves modifying the carboxylic acid moiety to enhance biological activity. Structure-activity relationship (SAR) studies reveal that specific substitutions can significantly influence the pharmacological properties of these compounds.

- Synthesis Techniques : Various synthetic routes have been developed to produce these compounds efficiently, including expedited synthesis methods that allow for rapid development of new derivatives .

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that a series of benzofuran derivatives were evaluated for their anticancer activity using both in vitro assays and in vivo models. The results indicated that modifications at the benzofuran core could lead to enhanced potency against breast cancer cell lines .

Case Study 2: Diuretic Properties

In pharmacological experiments on animal models (dogs and rabbits), it was shown that administering certain benzofuran derivatives led to a significant increase in urine output and electrolyte excretion. This finding supports the potential use of these compounds in clinical settings for managing fluid retention disorders .

Comparación Con Compuestos Similares

Similar Compounds

Benzofuran: The parent compound with a similar core structure but without the methyl and carboxylic acid substituents.

5-Methyl-1-benzofuran-2-carboxylic acid: A related compound with a single methyl group at position 5.

6-Methyl-1-benzofuran-2-carboxylic acid: A related compound with a single methyl group at position 6.

Uniqueness

5,6-Dimethyl-1-benzofuran-2-carboxylic acid is unique due to the presence of two methyl groups at positions 5 and 6, which can influence its chemical reactivity and biological activity. The combination of these substituents with the carboxylic acid group at position 2 provides distinct properties compared to other benzofuran derivatives .

Actividad Biológica

5,6-Dimethyl-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Target Interactions

Benzofuran derivatives, including this compound, exhibit significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. These compounds interact with various biological targets, leading to alterations in cellular processes and signaling pathways.

Biochemical Pathways

The compound has been shown to influence multiple biochemical pathways by interacting with enzymes and proteins. For instance, it can inhibit specific enzymes involved in cancer cell proliferation, thereby demonstrating its potential as an anticancer agent.

Anticancer Properties

Research indicates that this compound can inhibit cell growth in various cancer cell lines. Its effectiveness is often dose-dependent; lower concentrations may promote therapeutic effects while higher doses could result in cytotoxicity.

Antibacterial and Antiviral Effects

This compound has also been evaluated for its antibacterial properties. Studies suggest that benzofuran derivatives can act against a range of bacterial strains, potentially serving as leads for new antimicrobial agents .

In Vitro Studies

In laboratory settings, this compound has been tested for its ability to inhibit cancer cell lines. For example:

- Cell Line : ZR-75-1 (breast cancer)

- IC50 Value : Approximately 670 nM was observed for the compound's inhibitory effect on H3K23 acetylation levels .

Animal Models

The compound has been evaluated in animal models to assess its safety and efficacy. Results indicate that it exhibits a threshold effect where therapeutic benefits are observed at lower doses while toxicity is noted at higher concentrations.

Comparison with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 5-Methyl-1-benzofuran-2-carboxylic acid | Single methyl group at position 5 | Moderate anticancer activity |

| 6-Methyl-1-benzofuran-2-carboxylic acid | Single methyl group at position 6 | Lower antibacterial activity |

| This compound | Two methyl groups at positions 5 and 6 | Enhanced anticancer and antibacterial properties |

Safety and Toxicology

While studies highlight the potential therapeutic benefits of this compound, safety assessments indicate possible skin and eye irritation upon exposure. Careful handling and further toxicological studies are recommended to establish safe usage guidelines .

Propiedades

IUPAC Name |

5,6-dimethyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-8-5-10(11(12)13)14-9(8)4-7(6)2/h3-5H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVJELFFCYDVPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.